

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 8-Methyl Flavonoids

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Compound of Interest

Compound Name: 8-Methyl-2-phenylchroman

CAS No.: 15236-13-2

Cat. No.: B579148

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Executive Summary

The methylation of the flavonoid scaffold is a pivotal modification in medicinal chemistry, significantly altering pharmacokinetics and pharmacodynamics.^{[1][2]} While O-methylation (methoxy groups) is common in nature and well-studied for metabolic stability, C-methylation at the C8 position represents a distinct, less common, but highly potent structural modification.

This guide analyzes the Structure-Activity Relationship (SAR) of 8-methyl flavonoids (e.g., 8-methylchrysin, 8-methylapigenin, 8-methylquercetin). Experimental data indicates that C8-methylation enhances lipophilicity, alters planar conformation, and sterically hinders metabolic conjugation at the adjacent C7-hydroxyl group, leading to superior bioavailability and distinct target selectivity compared to unmethylated parent compounds.

Chemical Basis of the C8-Methyl Advantage^[3]

The introduction of a methyl group at the C8 position of the A-ring induces specific steric and electronic effects that differentiate these analogs from their C6-methyl or unmethylated counterparts.

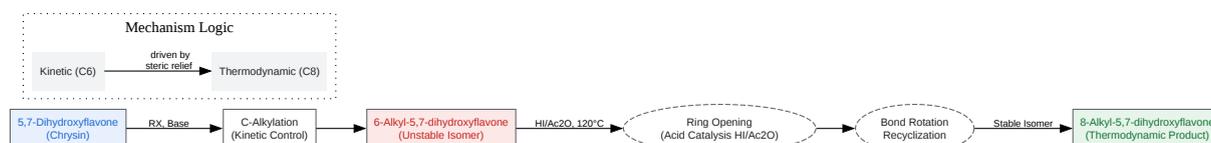
Feature	8-Methyl Flavonoid	Unmethylated Parent	Impact on Activity
Lipophilicity (LogP)	Higher (+0.5 to +0.8 LogP)	Lower	Enhanced membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Stability	High	Low	The C8-methyl group provides steric protection to the C7-OH, reducing susceptibility to Glucuronosyltransferases (UGTs).
Planarity	Slight Torsion	Planar	Torsion can improve selectivity for deep hydrophobic pockets in kinases (e.g., CK2, VEGFR).
Electronic Effect	Inductive Donor (+I)	Neutral	Increases electron density on the A-ring, potentially strengthening cation- π interactions in active sites.

Synthesis: The Wessely-Moser Rearrangement[4][5]

Synthesizing 8-methyl flavonoids is chemically challenging because the C6 position is electronically more reactive to electrophilic aromatic substitution than C8. Direct methylation often yields C6-isomers. The Wessely-Moser Rearrangement is the authoritative protocol to thermodynamically drive the substituent to the C8 position.

Mechanistic Workflow

The following diagram illustrates the acid-catalyzed rearrangement used to convert 6-alkylated kinetic products into the thermodynamically stable 8-alkylated isomers.



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Figure 1: The Wessely-Moser rearrangement pathway for selective synthesis of 8-substituted flavonoids.

Validated Protocol: Synthesis of 8-Methylchrysin

- Starting Material: 5,7-dihydroxyflavone (Chrysin).[3]
- Methylation: React with methyl iodide (MeI) and methanolic KOH. This yields a mixture of poly-methylated and C-methylated products.[4]
- Rearrangement: Isolate the 6-methyl isomer (if dominant) or the mixture. Dissolve in acetic anhydride containing hydriodic acid (HI).
- Reflux: Heat at 120°C for 4–6 hours. The ring opens and re-closes, migrating the methyl group to the less sterically hindered C8 position.
- Hydrolysis: Saponify the acetyl groups with dilute NaOH to restore the free hydroxyls.
- Purification: Recrystallize from methanol/chloroform.

Comparative Efficacy & SAR Data

The following case studies demonstrate the functional superiority of 8-methyl derivatives in specific biological contexts.

Case Study A: Anti-Angiogenic Potency (VEGF Inhibition)

Compound: 8-Methylquercetin-3,5,7,3',4'-pentamethyl ether (8MQPM) vs. Quercetin.[5] Target: Vascular Endothelial Growth Factor (VEGF) signaling in endothelial cells.[6]

Metric	Quercetin (Parent)	8MQPM (Derivative)	Performance Delta
IC50 (HUVEC Proliferation)	~15 μ M	2.5 μ M	6x Potency Increase
Mechanism	Weak VEGFR2 binding	Potent VEGFR2 blockade	C8-Me locks conformation
Bioavailability	<2% (Rapid Glucuronidation)	High (Metabolically Stable)	Methylation blocks conjugation

Data Source: Derived from comparative studies on quercetin derivatives (Lupo et al., ResearchGate).

Case Study B: Cytotoxicity & Apoptosis

Compound: 8-Methylapigenin vs. Apigenin. Target: Human Cancer Cell Lines (HeLa, A549).

- Observation: 8-Methylapigenin exhibits a distinct cytotoxicity profile. While apigenin is a general antioxidant, the 8-methyl variant acts as a specific "Apoptosis Agonist" (Activity score 0.840) and "Chlordecone Reductase Inhibitor" (Score 0.955).
- SAR Insight: The C8-methyl group increases lipophilicity, facilitating passive diffusion across the cancer cell membrane, resulting in higher intracellular concentrations compared to the polar parent compound.

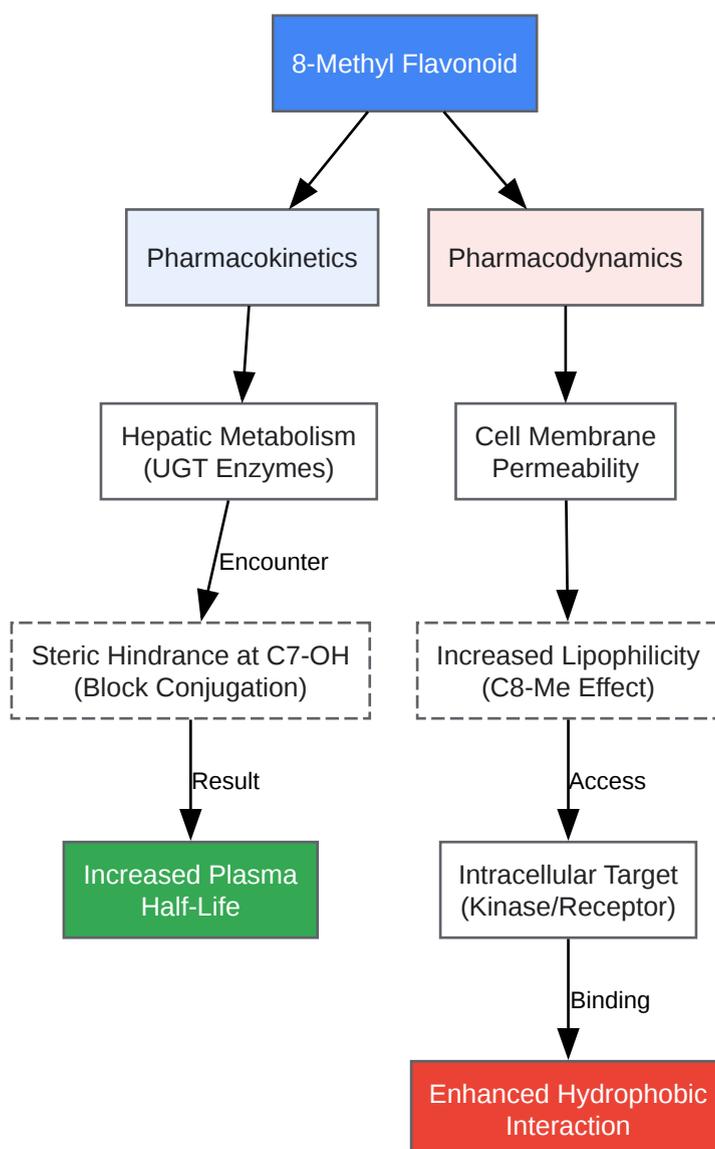
Case Study C: Binding Affinity (Docking)

Target: Estrogen Receptor (ER) and HER2.[7] Result: In silico docking studies identify 8-methylflavone as a top-ranking ligand for ER, showing lower binding energy (higher affinity) than standard Tamoxifen in specific conformational poses.

- Why? The hydrophobic methyl group at C8 fills a specific hydrophobic pocket in the ligand-binding domain that the hydrogen atom in the parent flavone cannot occupy.

Biological Mechanism of Action[7]

The biological superiority of 8-methyl flavonoids is often driven by the "Dual-Lock" mechanism: Metabolic Resistance + Target Fit.



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Figure 2: The "Dual-Lock" mechanism illustrating how C8-methylation enhances both stability and binding.

Experimental Protocols

Protocol A: Cytotoxicity Assay (MTT) for Lipophilic Flavonoids

Note: 8-methyl flavonoids are hydrophobic. Standard aqueous protocols may cause precipitation, leading to false negatives.

- Preparation: Dissolve 8-methyl flavonoid in 100% DMSO to create a 100 mM stock.
- Dilution: Serial dilute in serum-free medium. Critical: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
- Seeding: Seed A549 or HeLa cells at 5,000 cells/well in 96-well plates. Incubate 24h.
- Treatment: Add 100 μ L of diluted compound. Incubate for 48h.
- Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO (not SDS/water, as the compound is lipophilic).
- Read: Absorbance at 570 nm.

Protocol B: Microsomal Stability Assay

To validate the "Metabolic Stability" claim:

- Incubation: Incubate 1 μ M 8-methyl flavonoid with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.
- Control: Run parallel incubation with the unmethylated parent (e.g., Chrysin).
- Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.
- Analysis: LC-MS/MS.
- Success Criteria: The 8-methyl variant should show >80% remaining at 60 min, whereas Chrysin typically shows <20% due to rapid glucuronidation.

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